1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is an organic compound that features a chlorinated phenyl group and a pyrazine ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethanone Bridge: This can be achieved by reacting 3-chlorobenzaldehyde with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone bridge can be oxidized to form carboxylic acid derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanoic acid.
Reduction: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-tubercular activity.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(3-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Contains a quinoline ring, offering different electronic properties.
Uniqueness: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
88283-33-4 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2 |
InChI Key |
SFLHLKQAGJFAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
Origin of Product |
United States |
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